6-bromo-N,N-dimethyl-2-oxochromene-3-carboxamide

Description

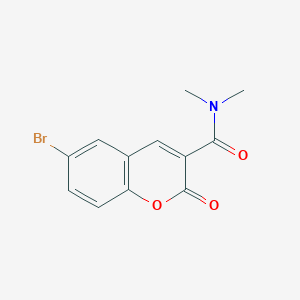

6-Bromo-N,N-dimethyl-2-oxochromene-3-carboxamide is a coumarin derivative characterized by a bromine substituent at position 6, a ketone group at position 2, and a carboxamide moiety at position 3 with N,N-dimethyl substitution.

Properties

IUPAC Name |

6-bromo-N,N-dimethyl-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-14(2)11(15)9-6-7-5-8(13)3-4-10(7)17-12(9)16/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBIERZVXVKRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N,N-dimethyl-2-oxochromene-3-carboxamide typically involves the bromination of a chromene derivative followed by amide formation. One common method involves the reaction of 6-bromo-2-hydroxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N,N-dimethyl-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products Formed

Oxidation: Oxidized derivatives of the chromene ring.

Reduction: Reduced forms of the chromene ring.

Substitution: Various substituted chromene derivatives depending on the substituent introduced.

Scientific Research Applications

6-bromo-N,N-dimethyl-2-oxochromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-N,N-dimethyl-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural analogs of 6-bromo-N,N-dimethyl-2-oxochromene-3-carboxamide, highlighting variations in substituents and their implications:

Key Observations

Physicochemical Properties

- Melting Points : Compounds with nitro groups (e.g., 280°C in ) or halogen-rich substituents (e.g., 245°C in ) display higher melting points due to increased crystallinity and intermolecular interactions.

Antimicrobial Potential

The dimethyl group’s smaller size may facilitate penetration into bacterial cells but could reduce binding affinity compared to bulkier substituents.

Crystallographic and Stability Data

- Crystal Packing : Analogs like 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid exhibit planar chromene rings stabilized by hydrogen bonds. The target compound’s dimethyl group may disrupt such packing, affecting solubility and stability.

- Solvent Interactions : Dimethylformamide (DMF) solvates in highlight the role of polar aprotic solvents in stabilizing coumarin derivatives, suggesting similar solubility trends for the target compound.

Biological Activity

6-Bromo-N,N-dimethyl-2-oxochromene-3-carboxamide is a synthetic compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrN2O3, with a molecular weight of 304.12 g/mol. Its structure features a bromine atom, dimethylamino group, and a carboxamide functional group, which contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with various biomolecular targets. Research indicates that this compound may act as an inhibitor of specific enzymes and receptors, modulating cellular pathways associated with inflammation and cancer progression.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, in vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be approximately 15 µM and 20 µM, respectively, indicating significant cytotoxic effects at relatively low concentrations.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Inhibition of cell cycle progression |

| HeLa | 20 | Induction of apoptosis |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. In animal models, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Case Studies

- Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry evaluated the effects of various oxochromene derivatives, including this compound. The study concluded that the compound exhibited potent anticancer activity through apoptosis induction and cell cycle arrest in cancer cells .

- Inflammation Model : In a murine model of acute inflammation, treatment with this compound decreased paw edema significantly compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.